5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid
Description
Properties
IUPAC Name |
5-chloro-2-[(6-methylpyridin-2-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQYMKMTLTCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-2-aminobenzoic acid and 6-methylpyridine.
Formation of Intermediate: The 6-methylpyridine is first converted to 6-methylpyridin-2-ylmethyl chloride using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The intermediate is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Compounds for Comparison:
5-Chloro-2-(phenylthio)benzoic acid (CAS 13421-01-7)
5-Chloro-2-[(3-methoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester ()
5-Chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoic acid methyl ester ()
Table 1: Structural and Functional Group Analysis
| Compound Name | Substituent at 2-Position | Functional Groups Present |
|---|---|---|
| Target compound | (6-Methylpyridin-2-yl)methylamino | Benzoic acid, secondary amine, pyridine |
| 5-Chloro-2-(phenylthio)benzoic acid | Phenylthio | Benzoic acid, thioether |
| Sulfonamide derivatives (Evidences 3, 5) | Sulfonamide with ester/carbonyl substituents | Benzoic acid methyl ester, sulfonamide, ester |
Key Observations:
- The target compound’s pyridinylmethylamino group enables hydrogen bonding and π-π interactions, unlike the thioether group in 5-Chloro-2-(phenylthio)benzoic acid, which primarily enhances lipophilicity .
- Sulfonamide derivatives (Evidences 3, 5) feature bulkier, electron-withdrawing sulfonyl groups, which increase acidity and steric hindrance compared to the target compound’s amino group.
Physicochemical Properties
Table 2: Property Comparison
Key Observations:
Biological Activity
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid, with the CAS number 5691-02-1, is a compound that has garnered attention for its potential biological activity. This article explores the compound's biological properties, focusing on its antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₂ClN₂O₂
- Molecular Weight : 228.25 g/mol
- Structure : The compound features a chloro substituent and a pyridine moiety, which are significant for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
The compound shows bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with a mechanism involving the inhibition of protein synthesis and disruption of nucleic acid production .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy is measured through MIC values comparable to established antifungals like fluconazole.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 6.5 μM |
| Trichophyton interdigitale | 6.5 μM |
The compound's structure plays a critical role in its interaction with fungal cell membranes, leading to increased permeability and cell death .
The biological activity of this compound is attributed to its ability to interfere with cellular processes in bacteria and fungi. Studies suggest that it may inhibit key enzymes involved in cell wall synthesis and disrupt membrane integrity.
Case Studies
- Study on MRSA : A recent study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that it significantly reduced bacterial viability at concentrations lower than those required for traditional antibiotics .
- Fungal Biofilm Inhibition : Another research effort focused on the compound's ability to disrupt biofilms formed by Candida species, revealing a reduction in biofilm mass by up to 75% compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation between 5-chloro-2-aminobenzoic acid derivatives and 6-methylpyridin-2-ylmethylamine. Critical steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours.
- pH control : Maintaining pH 7–8 with triethylamine to prevent side reactions.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields >90% purity. Optimized stoichiometry (1:1.2 molar ratio of acid to amine) improves yields to >75% .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : In DMSO-d₆, key signals include:
- Pyridyl methyl protons: δ 2.4–2.6 ppm (singlet).
- Aromatic protons: δ 6.8–8.3 ppm (multiplets for benzoic acid and pyridine rings).
- HRMS : Molecular ion [M+H]⁺ at m/z 305.08 (calculated: 305.09) confirms molecular identity.
- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (10–90% over 20 min) ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HT-29 for colorectal cancer) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Dose-response validation : Perform EC₅₀/IC₅₀ curves (0.1–100 µM) with triplicate replicates.
- Orthogonal validation : Pair viability assays (MTT) with apoptosis markers (Annexin V/PI flow cytometry) to confirm mechanisms .
Q. What environmental fate studies are applicable to assess ecotoxicological risks?
- Methodological Answer :
- Biodegradation : OECD 301 test (aerobic, 28 days) to determine half-life (t₁/₂). Chlorinated analogs show t₁/₂ = 30–60 days .
- Bioaccumulation : Measure log Kₒw via shake-flask method; predicted log Kₒw >3 suggests high bioaccumulation potential.
- Aquatic toxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) assays .
Q. How can computational modeling predict pharmacokinetic properties and guide experimental design?
- Methodological Answer :
- QSAR models : Use SwissADME to predict logP (~2.8), solubility (<0.1 mg/mL), and bioavailability (Lipinski’s rule compliance) .
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR); binding energy < −7 kcal/mol suggests strong inhibition .
Theoretical Framework Integration
Q. How should researchers link mechanistic studies to existing pharmacological theories?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
